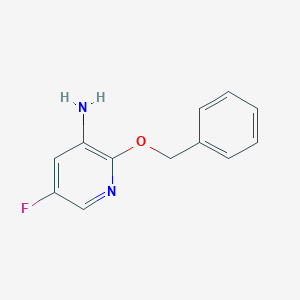

2-(Benzyloxy)-5-fluoropyridin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H11FN2O |

|---|---|

Molekulargewicht |

218.23 g/mol |

IUPAC-Name |

5-fluoro-2-phenylmethoxypyridin-3-amine |

InChI |

InChI=1S/C12H11FN2O/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2 |

InChI-Schlüssel |

NWDSSOXRBHMBCA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)F)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Medicinal Chemistry of 2-(Benzyloxy)-5-fluoropyridin-3-amine: A Versatile Scaffold for Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2-(Benzyloxy)-5-fluoropyridin-3-amine, a heterocyclic building block of significant interest in modern medicinal chemistry. We dissect the molecule's structural components—the 3-aminopyridine core, the 5-fluoro substituent, and the 2-benzyloxy group—to elucidate the physicochemical and pharmacological rationale behind its use as a privileged scaffold. This document explores viable synthetic strategies, its profound application in the design of targeted therapeutics, particularly kinase inhibitors, and provides detailed experimental protocols for researchers. By synthesizing foundational chemical principles with field-proven applications, this guide serves as an essential resource for scientists and professionals engaged in the vanguard of drug development.

The Strategic Imperative for Privileged Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the concept of the "privileged scaffold" has become a cornerstone of efficient therapeutic design.[1] These molecular frameworks, predominantly heterocyclic in nature, are capable of interacting with multiple biological targets, thereby serving as versatile starting points for the development of novel drugs across diverse therapeutic areas.[2] The pyridine ring is one of the most prominent examples of such a scaffold, widely represented in FDA-approved pharmaceuticals due to its unique electronic properties and its capacity to engage in critical molecular interactions such as hydrogen bonding and π-π stacking.[1][3]

The strategic incorporation of fluorine into these scaffolds has further revolutionized medicinal chemistry.[4] Fluorine's high electronegativity and small steric footprint allow for the fine-tuning of a molecule's physicochemical properties, including metabolic stability, lipophilicity, and the acidity or basicity of nearby functional groups.[4][5] This modulation can lead to significant improvements in pharmacokinetic profiles and target binding affinity. The confluence of a privileged pyridine core with strategic fluorination, as seen in 2-(Benzyloxy)-5-fluoropyridin-3-amine, presents a powerful tool for the rational design of next-generation therapeutics.

Deconstructing the 2-(Benzyloxy)-5-fluoropyridin-3-amine Scaffold

The utility of 2-(Benzyloxy)-5-fluoropyridin-3-amine as a medicinal chemistry scaffold stems from the synergistic interplay of its three key structural components. Each component imparts distinct properties that can be leveraged to optimize a drug candidate's interaction with its biological target.

Caption: Key components of the 2-(Benzyloxy)-5-fluoropyridin-3-amine scaffold and their functional roles in drug design.

-

The 3-Aminopyridine Core : This moiety is a cornerstone of the scaffold's function, particularly in kinase inhibition. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the exocyclic amino group at the 3-position serves as a crucial hydrogen bond donor.[1] This arrangement is ideal for forming bidentate hydrogen bonds with the "hinge" region of the ATP-binding site in many protein kinases, a foundational interaction for potent inhibition.[6] Furthermore, the amine provides a reactive handle for synthetic elaboration, allowing for the attachment of various side chains to explore the wider binding pocket and optimize secondary interactions.

-

The 5-Fluoro Substituent : The placement of a fluorine atom at the 5-position is a strategic choice with multiple benefits. Firstly, this position on the pyridine ring is often susceptible to metabolic oxidation. The strong carbon-fluorine bond effectively blocks this metabolic pathway, increasing the compound's half-life and bioavailability.[4] Secondly, fluorine's strong electron-withdrawing effect lowers the pKa of the pyridine ring nitrogen, which can reduce off-target interactions and improve cell permeability. This electronic modulation can also strengthen the hydrogen-bonding capability of the 3-amino group, enhancing target affinity.[4]

-

The 2-Benzyloxy Group : This group serves several important functions. As a bulky, lipophilic substituent, it can occupy hydrophobic pockets within a target's binding site, contributing to potency and selectivity. The benzyl group can be readily removed via hydrogenolysis, unmasking a 2-hydroxyl group. This makes the benzyloxy moiety an effective protecting group during synthesis, allowing for chemical manipulations at other positions before its final deprotection. The ether oxygen can also act as an additional hydrogen bond acceptor, providing another point of interaction with the biological target.[7]

Table 1: Predicted Physicochemical Properties and Their Significance

| Property | Predicted Value | Significance in Drug Design |

| Molecular Weight | 218.24 g/mol | Adheres to Lipinski's Rule of Five, favoring good oral bioavailability. |

| cLogP | ~2.5 | Indicates a balance of lipophilicity for membrane permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 51.7 Ų | Suggests good potential for oral absorption and cell penetration. |

| Hydrogen Bond Donors | 1 (amine) | Crucial for target interaction, particularly kinase hinge binding. |

| Hydrogen Bond Acceptors | 3 (pyridine N, ether O, amine N) | Provides multiple points for anchoring to the biological target. |

Synthetic Strategies and Methodologies

The synthesis of 2-(Benzyloxy)-5-fluoropyridin-3-amine can be approached through several established routes in heterocyclic chemistry. A common and logical strategy involves starting with a commercially available, appropriately substituted pyridine precursor and building the desired functionality in a stepwise manner.

Caption: A representative synthetic workflow for the preparation of the target scaffold.

Detailed Experimental Protocol: Step 1 - Synthesis of 3-Chloro-5-fluoro-2-(benzyloxy)pyridine

This protocol is a representative methodology based on standard organic chemistry principles and should be adapted and optimized under appropriate laboratory conditions.

1. Materials and Setup:

-

Reactants: 2,3-Dichloro-5-fluoropyridine (1.0 eq), Benzyl alcohol (1.1 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

2. Procedure:

-

Suspend sodium hydride (1.2 eq) in anhydrous THF in the reaction flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add benzyl alcohol (1.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the temperature does not exceed 5 °C. A vigorous evolution of hydrogen gas will be observed.

-

Stir the resulting sodium benzylate solution at 0 °C for 30 minutes.

-

Prepare a solution of 2,3-dichloro-5-fluoropyridine (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Work-up and Purification:

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product, 3-chloro-5-fluoro-2-(benzyloxy)pyridine.

4. Characterization:

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 3-aminopyridine scaffold is a well-established hinge-binding motif in the design of protein kinase inhibitors.[8][9] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6][8]

The 2-(Benzyloxy)-5-fluoropyridin-3-amine scaffold is ideally suited for this role. The 3-amino group and the pyridine nitrogen can form the canonical hydrogen bonds with the kinase hinge, while the benzyloxy group can be directed towards the hydrophobic "gatekeeper" residue or the solvent-exposed region, and the fluorine atom can interact with other residues or simply serve to enhance the overall physicochemical profile.

Caption: Hypothetical binding mode of the 2-(Benzyloxy)-5-fluoropyridin-3-amine scaffold within a generic kinase active site.

Structure-Activity Relationship (SAR) Insights

By using the 3-amino group as an anchor point for further derivatization, medicinal chemists can systematically probe the kinase binding site to enhance potency and selectivity.

Table 2: Illustrative SAR for Kinase Inhibitor Design

| R-Group (at 3-Amino) | Intended Interaction | Expected Impact on Activity |

| Small Alkyl Chain | Probes shallow hydrophobic pockets. | Modest increase in potency. |

| Aromatic Ring (e.g., Phenyl, Pyridyl) | Engages in π-π stacking with aromatic residues (Tyr, Phe, His). | Significant increase in potency. |

| Substituted Phenyl Ring (e.g., -CF₃, -OMe) | Modulates electronics and explores deeper pockets for selectivity.[10] | Can dramatically improve both potency and selectivity against specific kinases. |

| Piperazine/Morpholine Moiety | Extends towards the solvent-exposed region to improve solubility and PK properties.[11] | Enhances drug-like properties, potentially with a slight trade-off in raw potency. |

Conclusion and Future Perspectives

2-(Benzyloxy)-5-fluoropyridin-3-amine represents a highly valuable and versatile scaffold for modern drug discovery. The convergence of a proven hinge-binding motif (3-aminopyridine), a metabolic stabilizer and electronic modulator (5-fluoro), and a synthetically flexible steric component (2-benzyloxy) creates a building block with immense potential. Its intrinsic properties make it particularly well-suited for the development of selective and potent kinase inhibitors, a class of drugs at the forefront of oncology and immunology.

Future research efforts should focus on the development of efficient, scalable synthetic routes to this scaffold and its analogues. Furthermore, the incorporation of this scaffold into diverse chemical libraries for high-throughput screening will undoubtedly uncover novel biological activities beyond kinase inhibition. As our understanding of disease biology deepens, the rational deployment of such well-designed, privileged scaffolds will be essential in accelerating the journey from chemical concept to clinical reality.

References

- Vertex AI Search. (2025).

- Priya A, Mahesh Kumar N, Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- BenchChem. (2025). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.

- MDPI. (2024).

- ResearchGate. (n.d.). Structure activity relationship of 2‐[4‐(1,3‐benzthiazol‐2‐yl)phenoxy]‐1(3‐substituted‐[5‐substituted]‐1H‐pyrazol‐1yl)ethan‐1‐one derivatives.

- S. Venkat Rao, et al. (2011).

- Google Patents. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Sigma-Aldrich. (n.d.). 2-Amino-3-benzyloxypyridine.

- MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

- Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)

- Symansis. (2007).

- CymitQuimica. (n.d.). CAS 24016-03-3: 2-Amino-3-benzyloxypyridine.

- National Institutes of Health. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase.

- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- National Institutes of Health. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

- National Institutes of Health. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.

- National Institutes of Health. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

- PubChem. (2026). 5-(Benzyloxy)pyridin-3-amine.

- ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

Sources

- 1. benchchem.com [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. nbinno.com [nbinno.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. 2-Amino-3-benzyloxypyridine 99 24016-03-3 [sigmaaldrich.com]

- 8. symansis.com [symansis.com]

- 9. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability Profiles of 5-Fluoropyridine Derivatives

The following technical guide details the metabolic stability profiles of 5-fluoropyridine derivatives, designed for researchers in medicinal chemistry and DMPK.

Technical Guide for Medicinal Chemists & DMPK Scientists

Part 1: Executive Summary & Strategic Rationale

The 5-fluoropyridine motif is a "privileged scaffold" in modern drug design, utilized primarily to optimize metabolic stability and physicochemical properties. Its utility stems from the unique properties of the fluorine atom—high electronegativity (3.98 Pauling), small van der Waals radius (1.47 Å vs 1.20 Å for H), and the immense strength of the C-F bond (~116 kcal/mol).

However, the introduction of a 5-fluoro substituent into a pyridine ring is not merely a "metabolic block." It fundamentally alters the electronic landscape of the heterocycle, creating a divergence in metabolic fate:

-

CYP450 Resilience: It effectively blocks electrophilic oxidative attack (hydroxylation) at the C5 position (metabolic soft spot).

-

Aldehyde Oxidase (AO) Liability: By lowering the LUMO energy of the ring, it increases susceptibility to nucleophilic attack by Aldehyde Oxidase (AO) at the C2 position—a failure mode often missed in standard microsomal assays.

This guide provides the mechanistic basis, profiling workflows, and data interpretation frameworks necessary to successfully deploy this scaffold.

Part 2: Mechanistic Basis of Metabolism

CYP450 Blockade (The "Shielding" Effect)

Unsubstituted pyridines are prone to oxidation by Cytochrome P450 enzymes (mainly CYP3A4 and CYP2D6). The metabolism typically proceeds via:

-

N-oxidation: Attack on the nitrogen lone pair.

-

C-oxidation: Electrophilic attack by the high-valent Iron-Oxo species (

) of the CYP heme. This occurs preferentially at electron-rich positions (C3/C5).

The 5-Fluoro Effect:

-

Bond Strength: The C-F bond is metabolically inert to direct abstraction.

-

Electronic Deactivation: The strong electronegativity of fluorine pulls electron density away from the ring (

-withdrawal), making the remaining C-H bonds less nucleophilic and therefore less reactive toward the electrophilic CYP species.

Aldehyde Oxidase (AO) Vulnerability (The "Achilles Heel")

Aldehyde Oxidase (AOX1) is a cytosolic molybdenum-cofactor enzyme that operates via a nucleophilic attack mechanism. It targets electron-deficient carbon atoms adjacent to ring nitrogens (C2 or C6).

The 5-Fluoro Paradox: While 5-fluorine protects against CYP attack, its electron-withdrawing nature makes the C2 carbon more electropositive (electron-deficient).

-

Result: If the C2 position is unsubstituted, a 5-fluoropyridine is significantly more susceptible to AO-mediated oxidation to the 2-pyridone than its non-fluorinated counterpart.

-

Clinical Consequence: AO metabolism is species-specific (high in humans/monkeys, low in dogs/rats). Reliance on standard rat PK or microsomal stability (which lacks cytosolic AO) can lead to false confidence and late-stage clinical failure.

Physicochemical Modulation[1]

-

Basicity (pKa): Pyridine has a pKa of ~5.2. The 5-fluoro substitution lowers the pKa to ~3.0.[1]

-

Benefit: Reduces lysosomal trapping (lower Vd) and improves passive permeability by ensuring the molecule is uncharged at physiological pH (7.4).

-

-

Lipophilicity (LogD): Fluorine increases lipophilicity moderately (

LogP ~ +0.2 to +0.4), improving membrane partition without the dramatic solubility penalty of chlorine or bromine.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of pyridine versus 5-fluoropyridine.

Caption: Divergent metabolism of 5-fluoropyridine. The 5-F substituent blocks CYP-mediated C-hydroxylation but activates the ring for AO-mediated oxidation at C2.

Part 4: Experimental Protocols

To accurately profile these derivatives, you must move beyond standard microsomal stability assays.

Protocol A: Comparative Metabolic Stability (Microsomes vs. Cytosol)

Objective: Differentiate between CYP clearance and AO clearance.

Materials:

-

Enzyme Sources:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Pooled Human Liver Cytosol (HLC) (20 mg/mL protein) OR S9 Fraction (contains both).

-

-

Cofactors: NADPH (for CYPs), None (AO is cofactor-independent, uses

/ -

Control: Phthalazine or Carbazeran (Positive control for AO activity).

Workflow:

-

Preparation: Prepare 1 µM test compound solution in phosphate buffer (100 mM, pH 7.4).

-

Incubation Groups:

-

Group A (CYP): HLM + NADPH.

-

Group B (AO): HLC (Cytosol) without NADPH.

-

Group C (Total): S9 Fraction + NADPH.

-

-

Reaction: Incubate at 37°C. Sampling at

min. -

Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS quantification of parent depletion.

Interpretation:

-

High clearance in Group A only

CYP substrate (5-F failed to block). -

High clearance in Group B only

AO substrate (5-F activated AO attack). -

Stability in both

Metabolically robust scaffold.

Protocol B: GSH Trapping (Reactive Metabolite Check)

While rare for fluoropyridines, nucleophilic aromatic substitution (

-

Method: Incubate HLM + NADPH + GSH (5 mM).

-

Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for GSH adducts.

Part 5: Data Presentation & SAR Analysis

Comparative Stability Profile (Representative Data)

The table below demonstrates how fluorination alters the metabolic profile compared to hydrogen or chlorine analogs.

| Scaffold Variant | pKa (Approx) | HLM | Cytosol (AO) | Primary Metabolite |

| Pyridine (Unsubst.) | 5.2 | High (>50) | Low/Mod | C-Hydroxylation (CYP) |

| 3-Chloropyridine | 2.8 | Mod (20-40) | High | 2-Pyridone (AO) |

| 3-Fluoropyridine | 3.0 | Low (<10) | High (>100) | 2-Pyridone (AO) |

| 3-F-2-Methylpyridine | 3.5 | Low (<10) | Low (<5) | Stable (AO Blocked) |

Key Takeaway: The 3-Fluoropyridine (analogous to 5-position if C2 is the linker) effectively blocks CYP but creates a massive AO liability unless the C2 position is sterically blocked (e.g., by a methyl group or the drug linker itself).

Decision Logic for Lead Optimization

Caption: Decision tree for evaluating 5-fluoropyridine metabolic risks. C2-substitution is the primary determinant of AO stability.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Pryde, D. C., et al. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery.[2][3][4][5] Journal of Medicinal Chemistry, 53(24), 8441-8460. Link

-

Obach, R. S., et al. (2006). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions.[6] Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348. Link

-

Hinchman, C. A., & Ballatori, N. (1994). Glutathione conjugation and conversion to mercapturic acids can occur as an intrahepatic or extrahepatic process. Journal of Toxicology and Environmental Health, 41(4), 387-409. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 3. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting Aldehyde Oxidase Mediated Metabolism in Drug-like Molecules: An Improved Computational Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

Biological Targets & Medicinal Chemistry of 2-(Benzyloxy)-5-fluoropyridin-3-amine Scaffolds

This is an in-depth technical guide on the biological targets and medicinal chemistry applications of 2-(Benzyloxy)-5-fluoropyridin-3-amine scaffolds.

Executive Summary

The 2-(Benzyloxy)-5-fluoropyridin-3-amine scaffold (CAS 1935285-08-7) represents a high-value pharmacophore precursor in modern drug discovery. It serves as a protected "masked" form of the 3-amino-5-fluoro-2-pyridone moiety—a privileged structure found in inhibitors of p38 MAPK , c-Met , ALK , and HIF-2α .

By incorporating a fluorine atom at the C5 position, this scaffold modulates metabolic stability (blocking CYP450 oxidation) and alters the electronic properties of the pyridine ring, enhancing ligand-target binding affinity. The benzyloxy group acts as a lipophilic protecting group that can be removed to reveal the hydrogen-bond donor/acceptor motif essential for kinase hinge binding or can be retained to exploit hydrophobic pockets in targets like HIF-2α .

Key Biological Targets:

-

Primary: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

-

Secondary: Anaplastic Lymphoma Kinase (ALK) / c-Met (Tyrosine Kinases)

-

Emerging: Hypoxia-Inducible Factor 2α (HIF-2α) (Structural analogue space)

Chemical Architecture & Pharmacophore Analysis

The scaffold's utility stems from its three distinct functional domains, each serving a specific role in ligand design:

| Domain | Chemical Feature | Biological/Synthetic Function |

| Core | Pyridine Ring | Mimics the adenine ring of ATP; forms key hydrogen bonds with the kinase hinge region (Glu/Met residues). |

| C3-Amine | Primary Amine (-NH₂) | Acts as a hydrogen bond donor. Crucial for orienting the molecule within the active site via interaction with the gatekeeper residue. |

| C5-Fluoro | Fluorine Atom (-F) | Metabolic Blockade: Prevents oxidative metabolism at the susceptible C5 position.Electronic Modulation: Lowers the pKa of the pyridine nitrogen, affecting solubility and binding kinetics. |

| C2-Ether | Benzyloxy Group (-OBn) | Protecting Group: Masks the C2-oxygen during synthesis.Hydrophobic Tail: In some active analogues, this group occupies the hydrophobic "back pocket" (Selectivity Pocket) of kinases. |

The "Fluorine Effect" in Drug Design

The introduction of fluorine at C5 is not merely structural but functional. In non-fluorinated analogues (e.g., 3-amino-2-benzyloxypyridine), the C5 position is a metabolic "soft spot." Fluorination blocks this site, significantly extending the half-life (

Primary Biological Targets & Mechanisms

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The 3-aminopyridine scaffold is a well-established pharmacophore for p38α MAPK inhibitors , which are investigated for anti-inflammatory (RA, Crohn's) and neuroprotective (Alzheimer's) applications.

-

Mechanism of Action: The scaffold binds to the ATP-binding pocket of p38α.

-

The C3-amine forms a hydrogen bond with the backbone carbonyl of Met109 (hinge region).

-

The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide of Met109 .

-

The C2-substituent (after deprotection to pyridone or modification) extends into the solvent-exposed region or the hydrophobic pocket formed by the gatekeeper residue (Thr106 ).

-

-

Relevance of Scaffold: The 2-(benzyloxy) group is often a precursor to a 2-pyridone or 2-alkoxy motif that dictates selectivity against other kinases like JNK or ERK.

ALK and c-Met Tyrosine Kinases

This scaffold shares significant structural homology with the core of Crizotinib (an ALK/ROS1/c-Met inhibitor).

-

Structural Homology: Crizotinib utilizes a 3-benzyloxy-2-aminopyridine core (isomeric to our scaffold). The 2-(benzyloxy)-5-fluoropyridin-3-amine variant represents a "next-generation" scaffold designed to overcome resistance mutations (e.g., ALK G1202R) by altering the vector of the hydrophobic tail and increasing metabolic stability via fluorination.

-

Binding Mode: The scaffold occupies the ATP-binding site, with the benzyloxy group extending into the hydrophobic specificity pocket, interacting with residues such as Leu1122 (ALK).

Hypoxia-Inducible Factor 2α (HIF-2α)

While Belzutifan (PT2977) utilizes a benzonitrile core, the 2-(benzyloxy)-5-fluoropyridin-3-amine scaffold is explored in the "chemical space" of HIF-2α inhibitors as a bioisostere.

-

Mechanism: HIF-2α inhibitors bind to the PAS-B domain of the HIF-2α protein, causing a conformational change that prevents heterodimerization with HIF-1β (ARNT). This blocks the transcription of hypoxia-driven genes (e.g., VEGF, EPO).

-

Role: The benzyloxy group mimics the bulky hydrophobic ligands required to fill the internal cavity of the PAS-B domain.

Visualization: Signaling Pathway & Mechanism

The following diagram illustrates the inhibition of the p38 MAPK pathway by scaffolds derived from 2-(benzyloxy)-5-fluoropyridin-3-amine.

Caption: Mechanism of Action: The scaffold-derived inhibitor blocks p38 MAPK phosphorylation, halting the inflammatory cascade.

Experimental Protocols

Synthesis of 3-Amino-5-fluoro-2-pyridone (Active Core)

This protocol describes the conversion of the 2-(benzyloxy) precursor into the active 2-pyridone pharmacophore.

Reagents:

-

2-(Benzyloxy)-5-fluoropyridin-3-amine (1.0 eq)

-

Palladium on Carbon (Pd/C, 10% w/w)

-

Hydrogen Gas (H₂) or Ammonium Formate

-

Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Dissolution: Dissolve 1.0 g of 2-(benzyloxy)-5-fluoropyridin-3-amine in 20 mL of anhydrous MeOH.

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert nitrogen atmosphere.

-

Hydrogenation: Purge the vessel with H₂ gas. Stir the reaction mixture under a hydrogen balloon (1 atm) at room temperature for 4–6 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) for the disappearance of the starting material.

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 10 mL MeOH.

-

Concentration: Concentrate the filtrate under reduced pressure to yield 3-amino-5-fluoro-2-pyridone as a white/off-white solid.

-

Yield: Typical yields are >90%.

Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding)

To validate the biological activity of derivatives synthesized from this scaffold against p38 MAPK or ALK.

Materials:

-

Kinase (p38α or ALK)

-

Alexa Fluor™ 647-labeled ATP tracer

-

Europium-labeled anti-tag antibody

-

Test Compound (Scaffold derivative)

Workflow:

-

Preparation: Dilute the test compound in DMSO to create a 10-point dose-response series.

-

Incubation: In a 384-well plate, mix:

-

5 µL Kinase/Antibody mixture.

-

5 µL Tracer (at

concentration). -

5 µL Test Compound.

-

-

Equilibration: Incubate at room temperature for 60 minutes in the dark.

-

Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

-

Analysis: Calculate the

by plotting the FRET ratio against log[Compound]. A decrease in FRET signal indicates displacement of the tracer by the inhibitor.

References

-

Elkamhawy, A., et al. (2017). "Discovery of 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea: A new modulator for amyloid beta-induced mitochondrial dysfunction." European Journal of Medicinal Chemistry, 128, 56-69. Link

-

Kodama, Y., et al. (2013). "Rapid identification of ligand-binding sites by using an assignment-free NMR approach." Journal of Medicinal Chemistry, 56(22), 9342-9350. Link

-

Merck Sharp & Dohme Corp. (2021). "Belzutifan (WELIREG) Prescribing Information." FDA Access Data. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Sigma-Aldrich. "2-(Benzyloxy)-5-fluoropyridin-3-amine Product Specification." Merck KGaA. Link

Methodological & Application

General Synthesis Procedure for 2-(Benzyloxy)-5-fluoropyridin-3-amine: An Application Guide

Abstract

This technical guide provides a comprehensive, two-step synthetic protocol for the preparation of 2-(Benzyloxy)-5-fluoropyridin-3-amine, a valuable substituted pyridine intermediate in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 2-chloro-5-fluoro-3-nitropyridine. The procedure involves an initial nucleophilic aromatic substitution (SNAr) to install the benzyloxy group, followed by a robust reduction of the nitro moiety to yield the target primary amine. This document offers a detailed, step-by-step methodology, explains the underlying chemical principles for each transformation, and includes critical data, safety protocols, and process flow diagrams to ensure reliable and reproducible execution by researchers in the field.

Introduction and Synthetic Strategy

Substituted 3-aminopyridines are privileged scaffolds in the synthesis of pharmacologically active molecules. The title compound, 2-(Benzyloxy)-5-fluoropyridin-3-amine, incorporates several key features: a protected phenol (benzyloxy group), a fluorine atom which can modulate physicochemical properties, and a primary amine handle for further chemical elaboration. This makes it a versatile building block for constructing complex molecular architectures.

The synthetic strategy outlined herein is a logical and efficient two-step sequence designed for accessibility and reliability in a standard laboratory setting.

The overall transformation involves:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride at the C2 position of 2-chloro-5-fluoro-3-nitropyridine with benzyl alcohol in the presence of a strong base. The pyridine ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing effect of the nitro group.

-

Step 2: Nitro Group Reduction: Conversion of the 3-nitro group to a 3-amino group. For this key transformation, we detail the Béchamp reduction, which utilizes elemental iron in a weakly acidic medium (ammonium chloride).[1][2] This method is known for its excellent chemoselectivity, cost-effectiveness, and operational simplicity compared to alternatives like high-pressure catalytic hydrogenation.[3]

The complete synthetic workflow is depicted below.

Caption: Overall synthetic workflow for 2-(Benzyloxy)-5-fluoropyridin-3-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Benzyloxy)-5-fluoro-3-nitropyridine

Principle and Mechanistic Insight: This reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, rendered significantly electron-deficient by the ortho-nitro group, is susceptible to attack by nucleophiles.[4] Benzyl alcohol is deprotonated by sodium hydride (NaH) to form the potent sodium benzoxide nucleophile. This alkoxide attacks the C2 carbon bearing the chloride, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] Subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding the desired ether product. Anhydrous conditions are critical as sodium hydride reacts violently with water.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| 2-Chloro-5-fluoro-3-nitropyridine | 176.53 | 1.0 | User Defined |

| Benzyl Alcohol | 108.14 | 1.1 | Calculate |

| Sodium Hydride (60% in oil) | 40.00 | 1.2 | Calculate |

| Anhydrous Tetrahydrofuran (THF) | - | - | Sufficient Volume |

Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq).

-

Solvent Addition: Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF) to create a slurry.

-

Nucleophile Formation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of benzyl alcohol (1.1 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes. Evolution of hydrogen gas will be observed as the sodium benzoxide forms.

-

Substrate Addition: Add a solution of 2-chloro-5-fluoro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash successively with water and saturated brine solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-(benzyloxy)-5-fluoro-3-nitropyridine as a solid.

Step 2: Synthesis of 2-(Benzyloxy)-5-fluoropyridin-3-amine

Principle and Mechanistic Insight: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. The Béchamp reduction is a heterogeneous process where iron metal acts as the electron donor.[2] In the presence of a proton source, such as water with ammonium chloride acting as a mild acidic catalyst, a series of single-electron transfers from the iron surface to the nitro group occurs.[1][6] This stepwise process involves intermediates like nitroso and hydroxylamine species, which are ultimately reduced to the final amine. The overall reaction consumes six electrons and six protons per nitro group.[1]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| 2-(Benzyloxy)-5-fluoro-3-nitropyridine | 248.22 | 1.0 | From Step 1 |

| Iron Powder (<325 mesh) | 55.85 | 4.0 - 5.0 | Calculate |

| Ammonium Chloride (NH₄Cl) | 53.49 | 4.0 - 5.0 | Calculate |

| Ethanol | - | - | Sufficient Volume |

| Water | - | - | Sufficient Volume |

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-(benzyloxy)-5-fluoro-3-nitropyridine (1.0 eq), ethanol, and water (typically a 2:1 to 4:1 v/v mixture).

-

Reagent Addition: Add ammonium chloride (4.0-5.0 eq) and iron powder (4.0-5.0 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C). The reaction is often vigorous at the start. Maintain reflux for 2-4 hours, monitoring completion by TLC (the product amine is significantly more polar than the starting nitro compound).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. The product may be in either the organic or aqueous layer depending on the pH. It is advisable to basify the aqueous layer with a saturated solution of sodium bicarbonate to ensure the amine is in its free base form, then extract thoroughly with ethyl acetate or dichloromethane.

-

Washing: Combine all organic extracts and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2-(benzyloxy)-5-fluoropyridin-3-amine. If necessary, the product can be further purified by flash column chromatography.

Caption: Experimental workflow for the Béchamp reduction (Step 2).

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable and water-reactive. It liberates flammable hydrogen gas upon contact with water and protic solvents. Handle exclusively under an inert atmosphere (nitrogen or argon) in a fume hood.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

-

Nitro Compounds: Aromatic nitro compounds are potentially toxic and can be explosive, especially in the presence of reducing agents at elevated temperatures. Conduct reactions behind a safety shield.

-

Béchamp Reduction: The initial phase of the reduction can be highly exothermic. Ensure adequate cooling is available and add reagents at a controlled rate if scaling up. Hydrogen gas may be evolved.

References

-

IRINS (2021). Experimental study of Bechamp process for nitrobenzene reduction to aniline. Available at: [Link]

-

Wikipedia. Béchamp reduction. Available at: [Link]

-

ResearchGate (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Available at: [Link]

-

Scribd. Chemists' Guide to Béchamp Reduction. Available at: [Link]

- Google Patents (1934). US1948330A - Method for preparation of aromatic amines.

-

Fisher Scientific. Aromatic Nucleophilic Substitution. Available at: [Link]

-

ChemEurope.com. Nucleophilic aromatic substitution. Available at: [Link]

-

Organic Letters (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

MDPI (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]

-

Bechamp Reduction. Principle. Available at: [Link]

-

Wikipedia. Reduction of nitro compounds. Available at: [Link]

Sources

The Versatile Heterocyclic Building Block: A Guide to 2-(Benzyloxy)-5-fluoropyridin-3-amine in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and pyridine scaffolds into molecular frameworks has proven to be a highly effective strategy for optimizing drug-like properties.[1] The fluorinated aminopyridine motif, in particular, is a privileged structural element found in a multitude of biologically active compounds. This guide provides an in-depth exploration of 2-(Benzyloxy)-5-fluoropyridin-3-amine, a versatile and strategically designed heterocyclic building block, offering researchers and drug development professionals a comprehensive resource for its synthesis, characterization, and application in key synthetic transformations.

Introduction to a Privileged Scaffold

2-(Benzyloxy)-5-fluoropyridin-3-amine (CAS No. 1935285-08-7) is a trifunctional heterocyclic compound that offers a unique combination of reactive handles for molecular elaboration.[2] The presence of a primary aromatic amine at the 3-position, a fluorine atom at the 5-position, and a benzyloxy group at the 2-position provides chemists with a powerful tool for the construction of complex molecular architectures.

The benzyloxy group serves as a stable protecting group for the 2-pyridone tautomer, preventing unwanted side reactions and allowing for selective functionalization at other positions. This strategic protection is crucial for unlocking the full synthetic potential of this building block. The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate. The primary amine at the 3-position serves as a versatile nucleophile and a key attachment point for a wide range of pharmacophores.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1935285-08-7 | [2] |

| Molecular Formula | C₁₂H₁₁FN₂O | [2] |

| Molecular Weight | 218.23 g/mol | [2] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General knowledge |

Proposed Synthetic Route

While a specific literature preparation for 2-(Benzyloxy)-5-fluoropyridin-3-amine is not widely documented, a plausible and robust synthetic route can be devised based on established methodologies for the synthesis of related aminopyridines. The proposed pathway commences with the commercially available 3-amino-5-fluoropyridine.

Caption: Proposed synthesis of 2-(Benzyloxy)-5-fluoropyridin-3-amine.

Protocol 1: Synthesis of 3-Amino-5-fluoro-2-pyridone

This two-step, one-pot procedure is adapted from established methods for the conversion of aminopyridines to pyridones.

Materials:

-

3-Amino-5-fluoropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of concentrated sulfuric acid in water at 0 °C, add 3-amino-5-fluoropyridine portion-wise, maintaining the temperature below 10 °C.

-

Cool the resulting solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-amino-5-fluoro-2-pyridone.

Protocol 2: Benzylation to 2-(Benzyloxy)-5-fluoropyridin-3-amine

This protocol describes the O-alkylation of the pyridone intermediate to introduce the benzyl protecting group.

Materials:

-

3-Amino-5-fluoro-2-pyridone

-

Benzyl Bromide (BnBr)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 3-amino-5-fluoro-2-pyridone in DMF, add potassium carbonate.

-

To this suspension, add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(Benzyloxy)-5-fluoropyridin-3-amine.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 2-(Benzyloxy)-5-fluoropyridin-3-amine lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[5][6] In the context of 2-(Benzyloxy)-5-fluoropyridin-3-amine, the amino group can be transformed into a halide or triflate, which can then participate in a Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl substituent at the 3-position.

Caption: Suzuki-Miyaura coupling workflow.

This protocol outlines a typical Suzuki-Miyaura coupling reaction.

Materials:

-

2-(Benzyloxy)-3-bromo-5-fluoropyridine

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a reaction vessel, combine 2-(benzyloxy)-3-bromo-5-fluoropyridine, the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst (e.g., 5 mol%).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds.[3][7] The amino group of 2-(Benzyloxy)-5-fluoropyridin-3-amine can be coupled with a variety of aryl or heteroaryl halides to construct more complex aminopyridine derivatives.

Caption: Buchwald-Hartwig amination workflow.

This protocol provides a general procedure for the Buchwald-Hartwig amination.

Materials:

-

2-(Benzyloxy)-5-fluoropyridin-3-amine

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, 2-(benzyloxy)-5-fluoropyridin-3-amine (1.2 equivalents), cesium carbonate (1.5 equivalents), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Deprotection of the Benzyloxy Group

The final step in many synthetic sequences involving this building block is the removal of the benzyl protecting group to unmask the 2-pyridone functionality. This is typically achieved via catalytic hydrogenolysis.

Protocol 5: Debenzylation via Catalytic Hydrogenolysis

This is a standard and generally high-yielding deprotection method.

Materials:

-

Benzyloxy-protected pyridine derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the benzyloxy-protected pyridine derivative in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 5-10 wt% of the substrate).

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen or a Parr hydrogenator).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected 2-pyridone.

Conclusion

2-(Benzyloxy)-5-fluoropyridin-3-amine is a strategically designed and highly versatile heterocyclic building block with significant potential in drug discovery and development. Its trifunctional nature allows for a wide range of synthetic manipulations, including powerful palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic utility of this valuable compound in the quest for novel therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

PubChem. 5-(Benzyloxy)pyridin-3-amine. [Link]

-

PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

The Royal Society of Chemistry. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. [Link]

-

SpectraBase. (2S,3R)-N-Benzyl-2-(benzyloxy)hex-5-en-3-amine - Optional[13C NMR]. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

-

Pharmaffiliates. CAS No : 24016-03-3| Chemical Name : 2-Amino-3-benzyloxypyridine. [Link]

- Google Patents. US6828119B2 - Enzymatic deprotection of amines and hydroxides.

-

Introduction and removal of alkyl protecting groups of several common amino groups. [Link]

-

2 Protection of Functional Groups. [Link]

-

PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Xingwei Li. Aminative Suzuki–Miyaura coupling. [Link]

-

PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

-

ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.. [Link]

- Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

PubChemLite. 2-fluoropyridin-3-amine (C5H5FN2). [Link]

-

Semantic Scholar. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]

-

the NIST WebBook. 2-(Benzylamino)-5-nitropyridine. [Link]

Sources

- 1. 2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide | 1285515-21-0 [sigmaaldrich.com]

- 2. 1935285-08-7|2-(Benzyloxy)-5-fluoropyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. jk-sci.com [jk-sci.com]

Preparation of Allosteric SHP2 Inhibitors Utilizing a 2-(Benzyloxy)-5-fluoropyridin-3-amine Scaffold: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple cell signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK), JAK-STAT, and PI3K-AKT pathways.[1][2][3] Its function as a critical downstream effector of various receptor tyrosine kinases (RTKs) positions it as a key regulator of cellular proliferation, differentiation, and survival.[4][5] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies, making it a compelling target for therapeutic intervention.[6][7] This document provides a comprehensive guide to the synthesis of potent allosteric SHP2 inhibitors, with a particular focus on the strategic use of 2-(benzyloxy)-5-fluoropyridin-3-amine as a key building block for constructing advanced heterocyclic cores. Detailed protocols, mechanistic insights, and characterization data are provided to enable researchers to synthesize and evaluate this important class of inhibitors.

Introduction to SHP2 Inhibition

SHP2 exists in a dynamic equilibrium between an inactive, autoinhibited conformation and an active, open state.[2][6] In its inactive form, the N-terminal SH2 domain sterically blocks the catalytic cleft of the protein tyrosine phosphatase (PTP) domain.[2] Upon activation by binding to phosphotyrosine residues on RTKs or adaptor proteins, a conformational change exposes the catalytic site, allowing SHP2 to dephosphorylate its substrates and positively regulate downstream signaling.[5]

Two primary strategies have been employed to inhibit SHP2 activity:

-

Active-site (Orthosteric) Inhibitors: These molecules are designed to bind directly to the catalytic PTP domain. While potent in vitro, these inhibitors have often struggled with poor selectivity against other phosphatases (e.g., SHP1) and limited bioavailability, hindering their clinical development.[8][9]

-

Allosteric Inhibitors: A breakthrough in SHP2-targeted therapy came with the discovery of allosteric inhibitors.[5] These compounds bind to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive, autoinhibited conformation of SHP2.[6][10] This mechanism offers high selectivity and has led to the development of several clinical candidates.

This guide will focus on the synthesis of allosteric inhibitors, a class of compounds that has shown significant promise in preclinical and clinical settings.

The Role of SHP2 in Cellular Signaling

SHP2 is a critical node in several signaling cascades that are fundamental to cellular function and are often hijacked in cancer.

The RAS-MAPK Pathway

The RAS-MAPK pathway is a central signaling cascade that controls cell growth, proliferation, and differentiation.[4] SHP2 is a key positive regulator of this pathway. Following RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific residues on adaptor proteins, such as Grb2-associated binder 1 (Gab1), leading to the recruitment and activation of the guanine nucleotide exchange factor Son of Sevenless (SOS1).[1] SOS1 then facilitates the exchange of GDP for GTP on RAS, leading to its activation and the subsequent phosphorylation cascade through RAF, MEK, and ERK.[3]

Figure 1: Simplified SHP2-mediated RAS-MAPK signaling pathway.

The PI3K/AKT and JAK/STAT Pathways

SHP2 also modulates other critical signaling pathways. It can influence the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and growth, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is involved in immunity and inflammation.[1][2] The precise role of SHP2 in these pathways can be context-dependent, with both positive and negative regulatory functions reported.[1]

Synthetic Strategy: Utilizing 2-(Benzyloxy)-5-fluoropyridin-3-amine

The synthesis of complex heterocyclic scaffolds, such as the pyrrolo[2,1-f][1][4][5]triazine core found in many potent SHP2 inhibitors, requires a strategic approach to introduce the necessary functionalities in a controlled manner. 2-(Benzyloxy)-5-fluoropyridin-3-amine is a valuable starting material for this purpose.

-

The Benzyloxy Group: This group serves as a masked hydroxyl functionality. The benzyl ether is stable to a wide range of reaction conditions, allowing for manipulations at other positions of the pyridine ring.[3][11] It can be readily removed via catalytic hydrogenation in a later step to reveal the hydroxyl group, which can then be converted to a leaving group (e.g., a chloride) for subsequent cyclization reactions.

-

The Fluoro Group: The fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of the final inhibitor.

-

The Amino Group: The 3-amino group is a key handle for the construction of the fused pyrrole and triazine rings.

Proposed Synthetic Pathway

A plausible synthetic route from 2-(benzyloxy)-5-fluoropyridin-3-amine to a key intermediate for pyrrolotriazinone-based SHP2 inhibitors is outlined below. This proposed pathway is based on established chemical transformations in heterocyclic chemistry.

Figure 2: Proposed synthetic strategy for SHP2 inhibitors.

Detailed Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a potent allosteric SHP2 inhibitor with a pyrrolo[2,1-f][1][4][5]triazin-4(3H)-one core. While a direct synthesis from 2-(benzyloxy)-5-fluoropyridin-3-amine is not explicitly documented in a single source, the following sections detail the synthesis of a key intermediate and its elaboration into a final product, which serves as a representative example. An application note then outlines the proposed synthesis of a similar key intermediate from the specified starting material.

Protocol 1: Synthesis of 2-Chloro-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][4][5]triazin-4(3H)-one

This protocol describes the synthesis of a key chlorinated pyrrolotriazinone intermediate.

Materials:

-

2-Hydrazinyl-5-(2,3-dichlorophenyl)-3-methyl-1,2,4-triazin-6(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a solution of 2-hydrazinyl-5-(2,3-dichlorophenyl)-3-methyl-1,2,4-triazin-6(1H)-one (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-chloro-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][4][5]triazin-4(3H)-one as a solid.

Characterization Data for a Similar Intermediate (2-chloro-5-aryl-3-methylpyrrolo[2,1-f][1][4][5]triazin-4(3H)-one):

| Intermediate | Molecular Formula | MW | LC-MS (m/z) [M+H]⁺ | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) |

| 1d | C₁₂H₇Cl₃N₄O | 329.57 | 261/263.0 | 7.65 (d, J = 2.9 Hz, 1H), 6.73 (d, J = 2.9 Hz, 1H), 3.45 (s, 3H) |

Note: The characterization data is for a closely related intermediate as reported in the literature.[7]

Protocol 2: Synthesis of 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][4][5]triazin-4(3H)-one (A Potent SHP2 Inhibitor)

This protocol details the final step in the synthesis of a potent SHP2 inhibitor via nucleophilic aromatic substitution.

Materials:

-

2-Chloro-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][4][5]triazin-4(3H)-one (from Protocol 1)

-

(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Anhydrous ethanol

-

Silica gel for column chromatography

-

Dichloromethane and methanol (for chromatography)

Procedure:

-

To a solution of 2-chloro-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][4][5]triazin-4(3H)-one (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride (1.2 eq) and triethylamine (3.0 eq).

-

Heat the reaction mixture to 100 °C for 2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

-

The purified product can be further recrystallized from anhydrous ethanol to yield the final SHP2 inhibitor as a solid.[1]

Characterization Data for the Final Product:

| Compound | Molecular Formula | MW | LC-MS (m/z) [M+H]⁺ | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) |

| Final Product | C₂₃H₂₆Cl₂N₆O₂ | 505.40 | 462.1 | 7.61 (dd, J = 6.3, 3.3 Hz, 1H), 7.52 (d, J = 2.7 Hz, 1H), 7.38–7.32 (m, 2H), 6.57 (d, J = 2.7 Hz, 1H), 4.16–4.08 (m, 1H), 3.73 (d, J = 8.7 Hz, 1H), 3.55 (d, J = 8.7 Hz, 1H), 3.33 (s, 3H), 3.23 (d, J = 18.5 Hz, 2H), 3.11 (d, J = 4.7 Hz, 1H), 2.95–2.79 (m, 2H), 1.93–1.75 (m, 2H), 1.63 (dd, J = 31.2, 13.3 Hz, 2H), 1.14 (d, J = 6.4 Hz, 3H) |

Note: The characterization data is for a closely related final product as reported in the literature.[1]

Application Note: Proposed Synthesis of a Key Intermediate from 2-(Benzyloxy)-5-fluoropyridin-3-amine

This section outlines a scientifically plausible, though not directly documented, synthetic route to a key intermediate, 2-chloro-5-fluoropyridin-3-amine, from the specified starting material.

Step 1: Deprotection of the Benzyloxy Group

The benzyloxy group can be removed via catalytic hydrogenation to yield the corresponding hydroxypyridine.

-

Reagents and Conditions: 2-(Benzyloxy)-5-fluoropyridin-3-amine, H₂ (1 atm), 10% Pd/C, in a suitable solvent like ethanol or methanol, at room temperature.

-

Rationale: Palladium on carbon is a standard and efficient catalyst for the hydrogenolysis of benzyl ethers.[10][12] The reaction is typically clean and proceeds under mild conditions.

Step 2: Chlorination of the Hydroxypyridine

The resulting 2-hydroxypyridine can be converted to the 2-chloropyridine using a standard chlorinating agent.

-

Reagents and Conditions: 2-Hydroxy-5-fluoropyridin-3-amine, phosphorus oxychloride (POCl₃), heated to reflux.

-

Rationale: POCl₃ is a common and effective reagent for the conversion of hydroxypyridines (which exist in equilibrium with their pyridone tautomers) to chloropyridines.[6]

The resulting 2-chloro-5-fluoropyridin-3-amine would be a valuable intermediate for the synthesis of various heterocyclic cores for SHP2 inhibitors, analogous to the starting materials used in documented syntheses.

In Vitro Assay for SHP2 Inhibition

The inhibitory activity of the synthesized compounds against SHP2 can be determined using a fluorescence-based assay.

Principle:

The assay measures the dephosphorylation of a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), by the SHP2 enzyme. The dephosphorylated product is fluorescent, and the rate of its formation is proportional to the enzyme activity.

Protocol:

-

Prepare a solution of recombinant human SHP2 protein in an appropriate assay buffer.

-

Prepare serial dilutions of the synthesized inhibitor in DMSO.

-

In a 96-well plate, add the SHP2 enzyme solution to each well.

-

Add the inhibitor solutions to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm).

-

Calculate the initial reaction rates and determine the IC₅₀ value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The development of potent and selective allosteric SHP2 inhibitors represents a significant advancement in targeted cancer therapy. The strategic use of versatile building blocks like 2-(benzyloxy)-5-fluoropyridin-3-amine is crucial for the efficient construction of the complex heterocyclic scaffolds that are characteristic of these inhibitors. The protocols and application notes provided in this guide offer a comprehensive resource for researchers in the field of drug discovery to synthesize and evaluate novel SHP2 inhibitors, ultimately contributing to the development of new therapeutic options for patients with SHP2-driven diseases.

References

-

Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][4][5] triazin-4(3H)-one. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, 398-404, DOI: 10.1080/14756366.2022.2151594. [Link]

-

What are SHP2 inhibitors and how do they work? - Patsnap Synapse. [Link]

-

SHP2 Phosphatase - Biology. [Link]

-

Protein tyrosine phosphatase SHP-2 : Cancer Science - Ovid. [Link]

-

The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? - MDPI. [Link]

-

Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes | ACS Bio & Med Chem Au. [Link]

-

Structure and inhibitory activity of representative SHP2 inhibitors. - ResearchGate. [Link]

-

Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications, 9, 4548 (2018). [Link]

-

Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - Semantic Scholar. [Link]

-

Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. European Journal of Medicinal Chemistry, 208, 112870 (2020). [Link]

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. [Link]

-

Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][4][5] triazin-4. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, 398-404. [Link]

-

Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC. [Link]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC. [Link]

-

Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC. [Link]

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]

- WO2019051084A1 - Shp2 inhibitor compositions and methods for treating cancer - Google P

-

Allosteric inhibition of the tyrosine phosphatase SHP2 enhances the anti-tumor immunity of interferon α through induction of caspase-1-mediated pyroptosis in renal cancer - PubMed. [Link]

-

Design, Synthesis and Antitumor Activity of a Novel Class of SHP2 Allosteric Inhibitors with a Furanyl Amide-Based Scaffold - PubMed. [Link]

-

Synthesis and Evaluation of Optical Properties, SHP2 Inhibitory Activity, and Cellular Imaging for Novel 2-Quinolone Derivatives - Bentham Science Publisher. [Link]

Sources

- 1. 2-Amino-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. 2-Chloro-3-aminopyridine Supplier & Manufacturer | Properties, Uses, Safety Data & Price – Buy High Quality 2-Chloro-3-aminopyridine in China [pipzine-chem.com]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 7. ossila.com [ossila.com]

- 8. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 10. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 11. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Benzyloxy)-5-fluoropyridin-3-amine

Introduction: The Significance of 2-(Benzyloxy)-5-fluoropyridin-3-amine in Medicinal Chemistry

2-(Benzyloxy)-5-fluoropyridin-3-amine is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a benzyloxy group for potential deprotection to a hydroxyl functionality, a fluorine atom which can enhance metabolic stability and binding affinity, and an amino group for further derivatization, makes it a versatile intermediate in drug discovery. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and efficient multi-step process suitable for laboratory and pilot-plant scale production. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and discuss critical process parameters and safety considerations.

Synthetic Strategy: A Multi-Step Approach to 2-(Benzyloxy)-5-fluoropyridin-3-amine

The synthesis of 2-(Benzyloxy)-5-fluoropyridin-3-amine can be approached through several routes. After careful consideration of starting material availability, reaction efficiency, and scalability, we propose a four-step sequence starting from 2-chloro-5-fluoropyridine. This strategy is outlined below and visualized in the workflow diagram.

Application Note: Solvent Selection for Reactions Involving 2-(Benzyloxy)-5-fluoropyridin-3-amine

Executive Summary

2-(Benzyloxy)-5-fluoropyridin-3-amine (CAS: 1242336-53-3) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., p38

This guide provides a rationale for solvent selection based on thermodynamic solubility parameters and kinetic influence.[2] It details protocols for the two most common transformations: Amide Coupling (utilizing the 3-amino group) and Hydrogenolysis (cleaving the benzyl ether to access the 2-pyridone core).[1][2]

Physicochemical Profile & Solubility Thermodynamics[2][3]

To select the correct solvent, one must understand the competing intermolecular forces within the molecule.

Structural Analysis[4]

-

3-Amino Group (

): Acts as a hydrogen bond donor (HBD) and acceptor (HBA).[1][2] It provides polarity but is electronically modulated by the adjacent fluorine and pyridine ring. -

2-Benzyloxy Group (

): A large lipophilic domain ( -

5-Fluoro Group: Induces a strong dipole and lowers the

of the ring nitrogen, making the ring less basic than non-fluorinated analogs.

Solvent Suitability Matrix

Based on Hansen Solubility Parameters (HSP), the molecule exhibits a "Goldilocks" solubility profile—it is too lipophilic for water but too polar for hexanes.

| Solvent Class | Solubility | Utility | Recommendation |

| Chlorinated (DCM, DCE) | High | Excellent for acylation/alkylation.[1][2] | Primary Choice for coupling reactions due to low boiling point and high solubilizing power.[1][2] |

| Polar Aprotic (DMF, DMSO) | Very High | Necessary for | Secondary Choice . Hard to remove; promotes side reactions (e.g., dimerization) if not dry. |

| Ethers (THF, 2-MeTHF) | Moderate-High | Good for reductions and organometallics.[1][2] | Recommended . 2-MeTHF is a superior green alternative to DCM.[1][2] |

| Alcohols (MeOH, EtOH) | Moderate | Essential for hydrogenolysis.[1] | Specific Use Only . Avoid in electrophilic reactions to prevent solvolysis.[2] |

| Water | Negligible | Poor solvent; useful as antisolvent for precipitation.[1][2] | Avoid as reaction medium.[1][2] |

Critical Workflows & Solvent Selection

Scenario A: Amide Coupling (Acylation)

Target: Functionalization of the exocyclic amine (

-

Solvent Strategy: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1]

-

Why: These non-protic solvents do not solvate the amine lone pair as strongly as alcohols, maintaining nucleophilicity. They also solubilize the acid chloride/coupling reagents well.

-

Base Selection: Pyridine or Diisopropylethylamine (DIPEA). Note that in DCM, DIPEA

HCl salts remain soluble, whereas in Et2O they precipitate.

-

Scenario B: Hydrogenolysis (Debenzylation)